molecular formula C18H15NO2 B10843797 4''-(Pyridin-4-ylmethyl)biphenyl-3,4-diol

4''-(Pyridin-4-ylmethyl)biphenyl-3,4-diol

Cat. No.: B10843797
M. Wt: 277.3 g/mol
InChI Key: KOYRCBKCALKGKO-UHFFFAOYSA-N
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Description

4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol is an organic compound that features a biphenyl core with a pyridin-4-ylmethyl substituent and two hydroxyl groups at the 3 and 4 positions of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol typically involves the coupling of a biphenyl derivative with a pyridine derivative. One common method involves the reaction of 4,4’-bis(pyridin-4-yl)biphenyl with appropriate reagents under controlled conditions. For instance, a mixture of 5-(3’,4’-dicarboxylphenoxy)-isophthalic acid and 4,4’-bis(pyridin-4-yl)biphenyl in water can be heated in a Teflon-lined autoclave at 413 K for 5 days, followed by slow cooling to room temperature to obtain the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of biphenyl-3,4-quinone derivatives.

    Reduction: Formation of biphenyl derivatives without hydroxyl groups.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme CYP19 (aromatase) in human placental microsomes, which suggests its potential use in modulating estrogen levels . The compound likely binds to the active site of the enzyme, preventing the conversion of androgens to estrogens.

Comparison with Similar Compounds

    4,4’-Biphenol: A phenolic derivative of biphenyl with two hydroxyl groups at the 4 and 4’ positions.

    4,4’-Bis(pyridin-4-yl)biphenyl: A biphenyl derivative with pyridin-4-yl groups at the 4 and 4’ positions.

Uniqueness: 4’-(Pyridin-4-ylmethyl)biphenyl-3,4-diol is unique due to the presence of both hydroxyl groups and a pyridin-4-ylmethyl substituent, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

4-[4-(pyridin-4-ylmethyl)phenyl]benzene-1,2-diol

InChI

InChI=1S/C18H15NO2/c20-17-6-5-16(12-18(17)21)15-3-1-13(2-4-15)11-14-7-9-19-10-8-14/h1-10,12,20-21H,11H2

InChI Key

KOYRCBKCALKGKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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